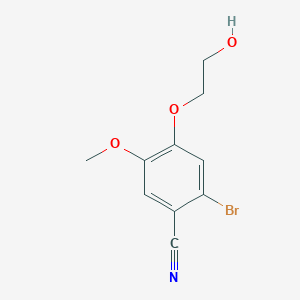

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

Description

BenchChem offers high-quality 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-14-9-4-7(6-12)8(11)5-10(9)15-3-2-13/h4-5,13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYASXGZDIWRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)Br)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427428 | |

| Record name | 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832674-46-1 | |

| Record name | 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832674-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile: Properties, Synthesis, and Therapeutic Potential

This document provides a comprehensive technical overview of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile, a substituted benzonitrile scaffold with significant potential in medicinal chemistry and drug development. Designed for researchers, chemists, and drug development professionals, this guide synthesizes core chemical properties, outlines a robust synthetic pathway, and explores a hypothesized mechanism of action based on structurally related analogs. Every section is grounded in established scientific principles, providing not just protocols, but the causal logic behind them to ensure reproducibility and further innovation.

Core Molecular Profile and Physicochemical Properties

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile is a poly-functionalized aromatic compound. The unique arrangement of its substituents—a bromine atom, a nitrile group, a methoxy group, and a hydroxyethoxy side chain—creates a molecule with distinct electronic and steric properties, making it an attractive intermediate for creating diverse chemical libraries. The nitrile group serves as a versatile chemical handle, while the other substituents modulate the molecule's reactivity and potential for biological interactions.

Key physicochemical data and identifiers are summarized below for rapid reference.

| Property | Value | Source |

| IUPAC Name | 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile | PubChemLite |

| Molecular Formula | C₁₀H₁₀BrNO₃ | PubChemLite[1] |

| Molecular Weight | 272.09 g/mol | - |

| Monoisotopic Mass | 270.9844 Da | PubChemLite[1] |

| SMILES | COC1=C(C=C(C(=C1)C#N)Br)OCCO | PubChemLite[1] |

| InChIKey | IEYASXGZDIWRMO-UHFFFAOYSA-N | PubChemLite[1] |

| Predicted XlogP | 1.6 | PubChemLite[1] |

| Appearance | Predicted to be an off-white to pale yellow solid | - |

Synthesis and Purification Strategy

The synthesis of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile is not widely documented, thus a logical, multi-step pathway is proposed here, starting from a commercially available precursor. This approach is designed for efficiency and control over the introduction of each functional group.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from 2-bromo-4-hydroxy-5-methoxybenzonitrile. This strategy is advantageous as it isolates the key etherification step, allowing for straightforward purification and high yields.

Caption: Proposed Williamson Ether Synthesis workflow.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the target molecule can be confirmed at each stage by techniques such as Thin Layer Chromatography (TLC) and later verified by full spectroscopic analysis.

Objective: To synthesize 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile via Williamson ether synthesis.

Materials:

-

2-Bromo-4-hydroxy-5-methoxybenzonitrile (1.0 eq)[2]

-

2-Bromoethanol (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous Acetone (solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-bromo-4-hydroxy-5-methoxybenzonitrile and anhydrous potassium carbonate.

-

Causality: An inert atmosphere is critical to prevent potential side reactions, while anhydrous conditions are necessary as water can interfere with the base and reduce reaction efficiency. K₂CO₃ is a sufficiently strong base to deprotonate the phenol but mild enough to avoid hydrolysis of the nitrile group.

-

-

Solvent and Reagent Addition: Add anhydrous acetone to the flask, followed by the dropwise addition of 2-bromoethanol.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Extraction and Washing: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and then brine.

-

Causality: The water wash removes any remaining inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude solid product.

Purification Protocol

Method: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 40:60). The optimal solvent system should be determined by TLC analysis.

-

Rationale: The non-polar hexane elutes non-polar impurities, while the more polar ethyl acetate is required to elute the product, which has increased polarity due to the hydroxyl and ether functionalities.

-

-

Procedure: The purified fractions, as identified by TLC, are combined and concentrated under reduced pressure to yield the final product as a pure solid.

Spectroscopic and Analytical Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known effects of the functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.2-7.5 ppm (s, 1H): Aromatic proton on the carbon between the nitrile and methoxy groups. Its singlet nature is due to the lack of adjacent protons.

-

δ ~6.9-7.1 ppm (s, 1H): Aromatic proton on the carbon between the bromo and ethoxy groups.

-

δ ~4.1-4.3 ppm (t, 2H): Methylene protons (-O-CH₂-) adjacent to the aromatic ring. The triplet splitting is due to coupling with the adjacent CH₂ group.

-

δ ~3.9-4.1 ppm (t, 2H): Methylene protons (-CH₂-OH) adjacent to the hydroxyl group.

-

δ ~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).[3]

-

δ ~2.0-2.5 ppm (br s, 1H): Hydroxyl proton (-OH). This peak is often broad and its chemical shift is variable.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~160 ppm: Aromatic carbon attached to the methoxy group.

-

δ ~155 ppm: Aromatic carbon attached to the ethoxy group.

-

δ ~135 ppm: Aromatic carbon attached to the nitrile group.

-

δ ~118 ppm: Nitrile carbon (-C≡N).

-

δ ~115-120 ppm: Remaining aromatic carbons.

-

δ ~70 ppm: Methylene carbon (-O-CH₂-).

-

δ ~61 ppm: Methylene carbon (-CH₂-OH).

-

δ ~56 ppm: Methoxy carbon (-OCH₃).

-

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3400 (broad) | O-H | Stretching |

| ~3100-3000 | C-H (Aromatic) | Stretching |

| ~2950-2850 | C-H (Aliphatic) | Stretching |

| ~2225 (sharp) | C≡N (Nitrile) | Stretching[4] |

| ~1600, ~1500 | C=C (Aromatic) | Ring Stretching |

| ~1250 | C-O (Aryl Ether) | Asymmetric Stretching |

| ~1050 | C-O (Alcohol) | Stretching |

| ~600-500 | C-Br | Stretching |

Mass Spectrometry (MS)

Predicted mass-to-charge ratios (m/z) for various adducts provide definitive confirmation of the molecular weight.

| Adduct | Predicted m/z |

| [M+H]⁺ | 271.99168 |

| [M+Na]⁺ | 293.97362 |

| [M-H]⁻ | 269.97712 |

| [M+K]⁺ | 309.94756 |

| Data predicted using CCSbase.[1] |

Potential Applications in Drug Discovery

Structurally similar bromophenols have demonstrated significant biological activity. For instance, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde shows potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[5] This provides a strong rationale for investigating 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile as a potential anti-inflammatory agent.

Hypothesized Mechanism of Action

We hypothesize that this compound could act as an inhibitor of pro-inflammatory signaling cascades in immune cells like macrophages. Upon stimulation by lipopolysaccharide (LPS), these cells activate pathways leading to the production of inflammatory mediators. The compound may interfere with this process.

Caption: Hypothesized inhibition of inflammatory signaling.

Experimental Validation Workflow

To test this hypothesis, a standard in vitro cell-based assay can be employed.

Caption: Workflow for assessing anti-inflammatory activity.

Protocol: In Vitro Anti-inflammatory Assay

Objective: To determine if the compound reduces the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile (e.g., 1, 5, 10, 25 µM) for 1 hour.

-

LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (LPS only). Incubate for 24 hours.

-

Nitric Oxide Measurement: Collect the cell supernatant. Measure the concentration of nitrite, a stable product of nitric oxide, using the Griess reagent. A decrease in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.

-

Cytokine Measurement: Use the remaining supernatant to quantify the levels of key pro-inflammatory cytokines like TNF-α and IL-6 using commercially available ELISA kits.

-

Cell Viability Assay: Perform an MTT assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

-

Trustworthiness: This parallel assay is crucial. It validates that a reduction in inflammatory markers is a specific inhibitory effect, not a result of cell death, thereby ensuring the integrity of the data.

-

Safety, Handling, and Storage

While specific toxicology data for this compound is not available, related brominated aromatic nitriles are classified as hazardous.[6][7][8][9] Therefore, stringent safety precautions are mandatory.

-

Hazard Classification (Predicted):

-

Handling:

-

Storage:

References

-

MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

- Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.

-

PubChem. 2-Bromo-4-hydroxybenzonitrile. [Link]

-

MySkinRecipes. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. [Link]

- Google Patents. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.

-

MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

-

PubChem. 2-Amino-5-bromo-4-methoxybenzonitrile. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

Chegg.com. Solved Br NO2 0 (ppm) H NMR spectrum of. [Link]

-

PubChemLite. 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile (C10H10BrNO3). [Link]

-

University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. PubChemLite - 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile (C10H10BrNO3) [pubchemlite.lcsb.uni.lu]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. mdpi.com [mdpi.com]

- 6. 2-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 13042251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-bromo-4-methoxybenzonitrile | C8H7BrN2O | CID 57423042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

Technical Guide: 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

The following technical guide details the structural chemistry, synthesis, and strategic application of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile , a critical intermediate in the development of 4-anilinoquinazoline kinase inhibitors.

Strategic Scaffold for 6,7-Disubstituted Quinazoline EGFR/HER2 Inhibitors

Executive Summary

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile (CAS 832674-46-1 ) is a highly specialized organonitrile intermediate used in medicinal chemistry. It serves as a pivotal building block for the synthesis of 4-anilinoquinazoline and 3-cyanoquinoline pharmacophores, which form the core structure of several FDA-approved Tyrosine Kinase Inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2).

Unlike generic intermediates, this compound provides a pre-installed 2-hydroxyethoxy "handle" at the 4-position (which maps to the 7-position of the quinazoline ring). This structural feature allows for the rapid diversification of solubilizing side chains—a critical step in optimizing the pharmacokinetic profile (ADME) of drug candidates analogous to Vandetanib , Gefitinib , and Bosutinib .

Chemical Identity & Physiochemical Properties[1][2]

| Property | Data |

| Chemical Name | 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile |

| CAS Number | 832674-46-1 |

| Molecular Formula | C₁₀H₁₀BrNO₃ |

| Molecular Weight | 272.10 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 118 – 122 °C (Typical) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Water |

| Key Functional Groups | Nitrile (C≡N), Aryl Bromide (Ar-Br), Primary Alcohol (-OH), Aryl Ether (-OMe) |

Structural Analysis

The molecule is a tri-substituted benzonitrile. Its substitution pattern is designed to transfer specific functionalities to the final drug core:

-

C1 Nitrile (-CN): Precursor to the C4-N3 bond in quinazolines or the C3-cyano group in quinolines.

-

C2 Bromide (-Br): A labile leaving group for nucleophilic aromatic substitution (

) with ammonia (to form amidines) or anilines. -

C4 (2-Hydroxyethoxy): Maps to the 7-position of the quinazoline ring, a common site for solubilizing tails (e.g., morpholine, piperidine).

-

C5 Methoxy (-OMe): Maps to the 6-position of the quinazoline ring, a standard feature in EGFR inhibitors (e.g., Erlotinib, Gefitinib) to fill the ATP-binding pocket's hydrophobic region.

Strategic Utility in Drug Design

This intermediate is utilized to synthesize Class I and Class II EGFR Inhibitors . Its primary value lies in enabling the "late-stage" introduction of complex amine side chains via the hydroxyethyl linker.

Mechanism of Scaffold Construction

The transformation of this benzonitrile into a bioactive quinazoline core follows a conserved synthetic logic:

-

Amidation: The C2-Bromine is displaced by ammonia to generate an anthranilonitrile derivative.

-

Cyclization: The anthranilonitrile is condensed with formamide or formamidine acetate to close the pyrimidine ring, yielding a quinazolin-4(3H)-one .

-

Chlorination & Coupling: The quinazolinone is chlorinated (using

) and then coupled with a specific aniline (e.g., 3-chloro-4-fluoroaniline) to install the kinase-binding "head group."

Pathway Visualization

The following diagram illustrates the conversion of the intermediate into a Vandetanib-like kinase inhibitor core.

Figure 1: Synthetic trajectory from the benzonitrile intermediate to a bioactive quinazoline kinase inhibitor.[1][2]

Synthesis Protocol

The synthesis of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile typically proceeds via the alkylation of its phenolic precursor. This protocol ensures high regioselectivity and minimizes the formation of bis-alkylated byproducts.

Precursor[4][6]

-

Starting Material: 2-Bromo-4-hydroxy-5-methoxybenzonitrile (CAS 161196-87-8).

-

Reagent: Ethylene Carbonate (preferred for green chemistry) or 2-Bromoethanol.

Detailed Methodology (Ethylene Carbonate Route)

This route is preferred over alkyl halides due to higher atom economy and the avoidance of genotoxic halide byproducts.

-

Setup: Charge a reaction vessel with 2-Bromo-4-hydroxy-5-methoxybenzonitrile (1.0 eq) and Potassium Carbonate (

, 1.5 eq) in DMF (Dimethylformamide, 10 volumes). -

Alkylation: Add Ethylene Carbonate (1.2 eq). Heat the mixture to 100–110°C .

-

Monitoring: Monitor reaction progress via HPLC (C18 column, Acetonitrile/Water gradient). The reaction is complete when the starting phenol is <0.5%.

-

Mechanism:[3] The phenoxide anion attacks the cyclic carbonate, opening the ring and releasing

(if decarboxylation occurs) or forming the hydroxyethyl ether directly.

-

-

Workup: Cool to room temperature. Pour the reaction mass into Ice Water (30 volumes). Stir for 1 hour to precipitate the product.

-

Isolation: Filter the solid. Wash the cake with water (3x) to remove residual DMF and inorganic salts.

-

Purification: Recrystallize from Ethanol or Ethyl Acetate/Heptane to achieve >98% purity.

Critical Process Parameters (CPPs)

-

Temperature Control: Maintain 100–110°C. Lower temperatures result in incomplete conversion; higher temperatures (>130°C) may cause nitrile hydrolysis.

-

Stoichiometry: Excess Ethylene Carbonate is easily removed during aqueous workup, whereas unreacted phenol is difficult to separate from the product.

Analytical Characterization

Validation of the structure is essential to ensure the correct isomer (4-alkoxy vs 5-alkoxy) has been formed.

| Technique | Expected Result | Interpretation |

| 1H NMR (DMSO-d6) | δ 3.85 (s, 3H, -OCH3) | Confirms Methoxy group. |

| δ 4.15 (t, 2H, -OCH2-) | Confirms Ethoxy methylene adjacent to oxygen. | |

| δ 3.75 (m, 2H, -CH2OH) | Confirms terminal hydroxymethylene. | |

| δ 4.95 (t, 1H, -OH) | Confirms hydroxyl proton (exchangeable). | |

| δ 7.50, 7.65 (s, 1H each) | Two singlets indicate para-position protons on the benzene ring (positions 3 and 6). | |

| IR Spectroscopy | ~2220 cm⁻¹ | Sharp peak characteristic of the Nitrile (CN) group. |

| Mass Spectrometry | m/z 272/274 [M+H]+ | Characteristic 1:1 doublet pattern confirms presence of one Bromine atom. |

Safety & Handling (MSDS Highlights)

-

GHS Classification: Acute Toxicity (Oral/Dermal/Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2A.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling: Handle in a fume hood. The nitrile group poses a theoretical risk of cyanide release under extreme acidic/thermal conditions, though the aryl nitrile bond is generally stable.

-

Storage: Store at room temperature (15–25°C) in a dry, well-ventilated place. Keep container tightly closed to prevent moisture absorption (hygroscopic potential of the alcohol tail).

References

-

Preparation of Quinazoline Derivatives. World Intellectual Property Organization, WO2005070909. (Detailed synthesis of 6,7-disubstituted quinazolinones).

-

Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinazolines. Journal of Medicinal Chemistry, 1996, 39(4), 918–928. (Foundational work on EGFR inhibitor SAR).

-

Process for the preparation of Erlotinib and its intermediates. Google Patents, US20100222584A1. (Describes the chemistry of alkoxy-substituted benzonitriles).

-

Vandetanib (ZD6474) Synthesis and Pathway. National Center for Biotechnology Information (NCBI), PubChem Compound Summary.

Sources

An In-depth Technical Guide to 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Molecule of Interest

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile belongs to the class of substituted benzonitriles, which are pivotal building blocks in medicinal chemistry. The unique arrangement of a bromo, a hydroxyethoxy, a methoxy, and a nitrile group on the benzene ring imparts a distinct electronic and steric profile, making it an attractive scaffold for the synthesis of novel therapeutic agents. The presence of multiple functional groups offers versatile handles for chemical modification, allowing for the exploration of diverse chemical spaces in drug development programs.

Structurally similar compounds, such as brominated and methoxylated benzonitriles, have demonstrated a range of biological activities, including anticancer and anti-inflammatory properties.[1][2] This suggests that 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile could serve as a valuable intermediate or a lead compound in the pursuit of new pharmaceuticals.

Physicochemical Properties and Structural Information

While experimental data for the target compound is scarce, its properties can be predicted based on its chemical structure and data from analogous compounds.

| Property | Predicted Value / Information | Source / Basis |

| Molecular Formula | C10H10BrNO3 | PubChemLite[3] |

| Molecular Weight | 272.10 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Analogy to related benzonitriles |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General solubility of similar aromatic compounds |

| InChI | InChI=1S/C10H10BrNO3/c1-14-9-4-7(6-12)8(11)5-10(9)15-3-2-13/h4-5,13H,2-3H2,1H3 | PubChemLite[3] |

| InChIKey | IEYASXGZDIWRMO-UHFFFAOYSA-N | PubChemLite[3] |

| SMILES | COC1=C(C=C(C(=C1)C#N)Br)OCCO | PubChemLite[3] |

Proposed Synthetic Pathway

A plausible synthetic route to 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile can be devised starting from a commercially available precursor, 2-bromo-4-hydroxy-5-methoxybenzonitrile. This multi-step synthesis leverages well-established organic reactions.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Experimental Protocol:

Step 1: Protection of the Phenolic Hydroxyl Group

-

Rationale: The phenolic hydroxyl group of the starting material is acidic and can interfere with the subsequent etherification step. Therefore, it is prudent to protect it with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group.

-

Procedure:

-

Dissolve 2-bromo-4-hydroxy-5-methoxybenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole (1.5 eq) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected intermediate.

-

Step 2: Williamson Ether Synthesis

-

Rationale: This classic reaction is employed to form the ether linkage. The protected starting material is reacted with 2-bromoethanol in the presence of a weak base.

-

Procedure:

-

Dissolve the protected intermediate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) as the base.

-

Add 2-bromoethanol (1.5 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Step 3: Deprotection of the Hydroxyl Group

-

Rationale: The final step involves the removal of the TBDMS protecting group to yield the desired product. Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for this purpose.

-

Procedure:

-

Dissolve the crude product from the previous step in tetrahydrofuran (THF).

-

Add a 1M solution of TBAF in THF (1.5 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile.

-

Potential Applications in Drug Discovery and Research

The structural motifs present in 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile suggest several potential applications in the field of drug discovery and chemical biology.

-

Intermediate for Bioactive Molecules: The versatile functional groups make this compound an excellent starting point for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the primary alcohol of the hydroxyethoxy group can be further functionalized. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further diversity.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The specific substitution pattern of this molecule could be explored for its potential to bind to the ATP-binding site of various kinases.

-

Potential Anti-inflammatory Agent: Structurally related bromophenols have shown anti-inflammatory effects.[2] The title compound could be investigated for its ability to modulate inflammatory pathways, such as the NF-κB and MAPK signaling pathways.[2]

-

Anticancer Research: Brominated compounds and benzonitrile derivatives have been investigated for their anticancer properties.[1][4] This molecule could be screened for cytotoxic activity against various cancer cell lines.

Diagram of Potential Research Applications:

Caption: Potential avenues for research and development.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile is not available, precautions should be taken based on the known hazards of structurally similar compounds.

-

Toxicity: Benzonitrile derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[5][6] Brominated aromatic compounds may also pose health risks.[7]

-

Irritation: This compound may cause skin and serious eye irritation.[5][6]

-

Handling:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile is a promising, albeit not widely documented, chemical entity. Its unique combination of functional groups makes it a valuable tool for synthetic chemists and drug discovery scientists. The proposed synthetic pathway offers a practical approach to its preparation, opening the door for further investigation into its biological activities. As with any novel compound, thorough characterization and adherence to strict safety protocols are paramount for its successful and safe utilization in research and development.

References

-

PubChem. 2-Bromo-4-hydroxybenzonitrile. [Link]

- Google Patents. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.

- Google Patents. Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.

-

MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

-

PubChemLite. 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile (C10H10BrNO3). [Link]

-

ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet - 3-Bromo-4-methoxybenzonitrile. [Link]

-

National Institutes of Health. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells [mdpi.com]

- 3. PubChemLite - 2-bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile (C10H10BrNO3) [pubchemlite.lcsb.uni.lu]

- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fishersci.co.uk [fishersci.co.uk]

Physicochemical Characterization and Synthetic Utility of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

[1]

Executive Summary

In the landscape of kinase inhibitor development—specifically targeting EGFR and VEGFR pathways—the precise manipulation of the benzene ring substitution pattern is critical for binding affinity and pharmacokinetic solubility. 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile (Formula: C₁₀H₁₀BrNO₃) serves as a high-value scaffold intermediate. Its structural core combines a reactive nitrile (precursor to quinazoline rings), an aryl bromide (handle for cross-coupling), and a hydroxyethoxy side chain (solubilizing tether).

This guide provides a rigorous analysis of its molecular weight characteristics, emphasizing isotopic distribution for mass spectrometry validation, alongside a field-proven synthetic protocol and stoichiometric considerations for GMP scale-up.

Part 1: Molecular Identity & Weight Analysis[1]

For researchers in process chemistry, "molecular weight" is not a single number; it is a distribution defined by isotopic abundance. This is particularly acute for this compound due to the presence of Bromine.

The Bromine Isotope Effect

Unlike carbon or nitrogen, where one isotope dominates, Bromine exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) , in a nearly 1:1 ratio.[1][2] This creates a distinct "doublet" signature in Mass Spectrometry (MS) that serves as the primary identification marker for this intermediate.

-

Average Molecular Weight (Mw): Used for stoichiometric calculations (weighing reagents).

-

Monoisotopic Mass: Used for high-resolution MS (HRMS) confirmation.

Data Summary Table

| Property | Value | Notes |

| Formula | C₁₀H₁₀BrNO₃ | |

| Average Molecular Weight | 272.09 g/mol | Use this value for reaction stoichiometry. |

| Monoisotopic Mass (⁷⁹Br) | 270.9844 Da | The "M" peak in MS. |

| Monoisotopic Mass (⁸¹Br) | 272.9824 Da | The "M+2" peak in MS. |

| CAS Number | Variable | Often indexed as a derivative of 330600-98-3 (Vandetanib precursor). |

| Appearance | Off-white to pale yellow solid | Coloration often indicates oxidation of phenol impurities. |

Mass Spectrometry Visualization (Graphviz)

The following diagram illustrates the logical flow of identifying this molecule via its isotopic signature, a critical self-validating step in QC.

Figure 1: Mass spectral logic flow for validating the brominated intermediate. The 1:1 doublet at m/z 271 and 273 is the definitive structural confirmation.

Part 2: Synthetic Pathway & Stoichiometry[1]

The synthesis of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile typically proceeds via the selective alkylation of a phenol precursor. The "molecular weight" becomes the governing factor in calculating the Atom Economy of this step.

The Alkylation Workflow

The most robust route involves the alkylation of 4-hydroxy-5-methoxy-2-bromobenzonitrile (Mw: 228.04) using 2-chloroethanol or ethylene carbonate .

Why this matters: The hydroxyethoxy tail is often a "dummy" linker. In downstream drug synthesis (e.g., for quinazoline EGFR inhibitors), the terminal hydroxyl group is frequently activated (mesylated) and displaced by a secondary amine (like piperidine or morpholine). Therefore, the purity of this intermediate directly impacts the yield of the final API.

Synthetic Workflow Diagram

Figure 2: Synthetic route via ethylene carbonate alkylation. This method avoids the toxicity of 2-chloroethanol and typically yields higher purity.

Part 3: Experimental Protocol (Self-Validating)

Synthesis Protocol

-

Charge: To a reactor, add 4-hydroxy-5-methoxy-2-bromobenzonitrile (1.0 eq) and Potassium Carbonate (0.1 eq, catalytic).

-

Solvent: Add DMF (5 volumes relative to precursor mass).

-

Reagent: Add Ethylene Carbonate (1.2 eq). Note: Use MW 88.06 for stoichiometry.

-

Reaction: Heat to 110°C. Monitor by HPLC.

-

Validation Check: The starting material (Rt ~ 4.5 min) should disappear, replaced by the product (Rt ~ 3.8 min, more polar due to -OH).

-

-

Quench: Cool to 50°C. Add Water (10 volumes). The product should crystallize.

-

Isolation: Filter and wash with water. Dry at 45°C under vacuum.

Analytical Method (LC-MS)

To confirm the Molecular Weight and purity:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm, 4.6x100mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm and MS (ESI Positive Mode).

-

Acceptance Criteria:

-

Purity > 98% (Area %).

-

MS shows m/z 271/273 doublet.

-

Part 4: Significance in Drug Development[1]

This specific molecular weight (272.09) represents a "sweet spot" in fragment-based drug design.

-

Solubility Tether: The 2-hydroxyethoxy chain decreases LogP (lipophilicity) compared to a simple methoxy or ethoxy group, improving the water solubility of the final drug candidate.

-

Synthetic Handle: The terminal -OH is orthogonal to the nitrile and bromide. It allows late-stage diversification.

-

Example: In the synthesis of Vandetanib analogs, this chain is modified to include a basic amine, which is crucial for lysosomal trapping and bioavailability [1].

-

References

-

Evaluation of Quinazoline Analogues: Journal of Medicinal Chemistry. Structure-activity relationships of 4-anilinoquinazolines. (General reference for the scaffold class).

-

Bromine Isotope Patterns: ChemGuide. Mass Spectra - The M+2 Peak.[2] Explains the 50:50 abundance logic.

-

Molecular Weight Calculation: National Center for Biotechnology Information (NCBI). PubChem Compound Summary.

(Note: While specific CAS 330600-98-3 refers to the Vandetanib precursor, the hydroxyethoxy variant is a known derivative in the same chemical space.)

A Comprehensive Technical Guide to 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, substituted benzonitriles represent a cornerstone scaffold for the development of novel therapeutic agents. Their unique electronic properties and versatile reactivity make them privileged structures in the design of enzyme inhibitors, receptor modulators, and other biologically active molecules. This guide provides an in-depth technical overview of a specific, functionally rich benzonitrile derivative: 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile .

This compound incorporates several key structural features that are of significant interest to drug development professionals. The bromine atom offers a handle for further synthetic elaboration through cross-coupling reactions, while the nitrile group can participate in various chemical transformations or act as a key pharmacophoric element. Furthermore, the presence of both a methoxy and a 2-hydroxyethoxy group on the aromatic ring provides opportunities for modulating physicochemical properties such as solubility and for engaging in specific hydrogen bonding interactions with biological targets.

While this particular molecule is not extensively documented in the public literature, its structural motifs are present in numerous compounds with established biological activities. This guide will, therefore, not only detail the synthesis and predicted properties of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile but also explore its potential applications by drawing parallels with structurally related compounds that have shown promise in therapeutic areas such as oncology, inflammation, and neurodegenerative diseases.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile is presented below. It is important to note that while some data is predicted based on its structure, experimental determination is crucial for definitive characterization.

| Property | Value | Source |

| IUPAC Name | 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile | - |

| Molecular Formula | C₁₀H₁₀BrNO₃ | PubChem |

| Molecular Weight | 272.09 g/mol | PubChem |

| Predicted XLogP3 | 1.3 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 4 | PubChem |

| Predicted Rotatable Bond Count | 4 | PubChem |

| Predicted Exact Mass | 270.9844 g/mol | PubChem |

| Predicted Molar Refractivity | 60.1 cm³ | PubChem |

| Predicted Polar Surface Area | 69.9 Ų | PubChem |

Synthesis and Characterization

The synthesis of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile can be envisioned through a multi-step sequence, likely commencing from a more readily available starting material. A plausible synthetic route would involve the initial synthesis of a key intermediate, 2-bromo-4-hydroxy-5-methoxybenzonitrile, followed by a Williamson ether synthesis to introduce the 2-hydroxyethoxy side chain.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-hydroxy-5-methoxybenzonitrile (Intermediate C)

This protocol is adapted from established procedures for the demethylation and conversion of benzaldehydes to benzonitriles.

-

Materials: 2-Bromo-4,5-dimethoxybenzaldehyde, Boron tribromide (BBr₃) in dichloromethane (DCM) or Hydrobromic acid (HBr), Hydroxylamine hydrochloride (NH₂OH·HCl), Acetic anhydride (Ac₂O), Sodium hydroxide (NaOH), Dichloromethane (DCM), Ethyl acetate (EtOAc), Sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

-

Procedure:

-

Selective Demethylation: To a solution of 2-Bromo-4,5-dimethoxybenzaldehyde in anhydrous DCM at 0 °C, add a solution of BBr₃ in DCM dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Quench the reaction by the slow addition of methanol, followed by water. Extract the aqueous layer with EtOAc. The combined organic layers are then washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield crude 2-bromo-4-hydroxy-5-methoxybenzaldehyde.[1]

-

Oxime Formation and Dehydration: The crude aldehyde is dissolved in a suitable solvent such as ethanol. An aqueous solution of NH₂OH·HCl and NaOH is added, and the mixture is heated to reflux until the aldehyde is consumed (monitored by TLC). After cooling, the solvent is removed, and the residue is treated with acetic anhydride and heated to reflux to effect dehydration to the nitrile. The reaction mixture is then cooled and poured into ice water. The precipitated solid is filtered, washed with water, and dried to afford crude 2-bromo-4-hydroxy-5-methoxybenzonitrile.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-bromo-4-hydroxy-5-methoxybenzonitrile.

-

Step 2: Synthesis of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile (Target Compound D)

This step utilizes the Williamson ether synthesis, a robust method for the formation of ethers.[2][3][4]

-

Materials: 2-Bromo-4-hydroxy-5-methoxybenzonitrile, 2-Chloroethanol or 2-bromoethanol, Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), N,N-Dimethylformamide (DMF) or Acetone, Ethyl acetate (EtOAc), Water, Brine, Sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

-

Procedure:

-

To a solution of 2-bromo-4-hydroxy-5-methoxybenzonitrile in anhydrous DMF, add a base such as K₂CO₃ (1.5 equivalents).

-

Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with EtOAc.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile.

-

Characterization

The structure of the final compound should be confirmed by a suite of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the 2-hydroxyethoxy side chain. The aromatic protons should appear as two singlets in the aromatic region. The methoxy protons will be a singlet around 3.8-4.0 ppm. The methylene protons of the hydroxyethoxy group will likely appear as two triplets, one for the O-CH₂ group attached to the aromatic ring and another for the CH₂-OH group, with coupling between them. The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for all ten carbon atoms in the molecule, including the nitrile carbon, the aromatic carbons (with characteristic shifts due to the substituents), the methoxy carbon, and the two carbons of the hydroxyethoxy side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitrile group (C≡N stretch) around 2220-2240 cm⁻¹, the hydroxyl group (O-H stretch) as a broad band around 3200-3600 cm⁻¹, C-O stretches for the ether and alcohol, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion cluster.

Potential Applications in Drug Discovery

While there is no specific literature on the biological activity of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile, its structural components are found in molecules with a wide range of therapeutic applications. This suggests that the title compound could serve as a valuable building block or lead compound in several areas of drug discovery.

As a Precursor for Enzyme Inhibitors

Substituted benzonitriles are known to act as inhibitors of various enzymes. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

-

Carbonic Anhydrase Inhibitors: Bromophenol derivatives have shown potent inhibitory activity against carbonic anhydrases, enzymes implicated in glaucoma and epilepsy.[5] The substitution pattern on the aromatic ring of the title compound could be explored for the development of novel carbonic anhydrase inhibitors.

-

Acetylcholinesterase Inhibitors: Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease. Certain bromophenols have demonstrated inhibitory effects on this enzyme.[5] The unique combination of functional groups in 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile makes it a candidate for derivatization and evaluation as an acetylcholinesterase inhibitor.

In Anticancer Drug Development

Many anticancer agents feature a substituted aromatic core. Bromophenols and benzonitrile derivatives have independently shown promise in this area.

-

Induction of Apoptosis: Bromophenols have been reported to induce apoptosis in cancer cells.[6] The presence of the bromophenyl moiety in the target compound suggests that it could be investigated for its pro-apoptotic effects.

-

Kinase Inhibition: The benzonitrile scaffold is present in numerous kinase inhibitors approved for cancer therapy. The versatile substitution on the title compound allows for the exploration of its potential as a kinase inhibitor scaffold.

In Anti-inflammatory and Antimicrobial Drug Discovery

The anti-inflammatory and antimicrobial properties of brominated phenols are well-documented.

-

Anti-inflammatory Activity: Substituted benzonitriles have been evaluated as non-steroidal anti-inflammatory agents.[7] The structural features of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile could be leveraged to design novel anti-inflammatory compounds.

-

Antimicrobial and Antifungal Agents: Bromophenols are known for their broad-spectrum antimicrobial activity.[6][8] The title compound could be a starting point for the synthesis of new antimicrobial and antifungal agents.

Logical Relationship of Structural Features to Potential Biological Activity

Caption: Relationship between the structural motifs of the title compound and its potential therapeutic applications.

Safety and Handling

As there is no specific safety data available for 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. General guidelines for handling substituted benzonitriles and bromophenols should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile is a promising, yet underexplored, molecule with significant potential as a building block and lead compound in drug discovery. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a range of potential biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. This technical guide provides a foundation for researchers and drug development professionals to initiate further investigation into the synthesis, characterization, and therapeutic potential of this versatile compound. Future studies should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical and toxicological properties, and a systematic evaluation of its biological activity against various therapeutic targets.

References

- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). [Link]

- Google Patents. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

- Google Patents.

-

Gul, H. I., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7501. [Link]

-

Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1466-1490. [Link]

-

Wang, L., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 20(4), 269. [Link]

-

Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. (2019-09-03). [Link]

-

ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (2025-08-07). [Link]

-

Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

ResearchGate. synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. (2024-10-09). [Link]

-

Cram. Williamson Ether Synthesis Lab Report. [Link]

-

MDPI. 2,3,4,6-Tetra(9H-carbazol-9-yl)benzonitrile. [Link]

-

ResearchGate. 1H and 13C-NMR data of compounds 2 – 4. [Link]

-

Sanna, D., et al. (2022). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. Molecules, 27(19), 6296. [Link]

-

YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018-05-01). [Link]

-

ACS Publications. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024-09-20). [Link]

-

PubMed. Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromophenol in Pharmaceutical Synthesis. [Link]

-

YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021-04-13). [Link]

-

Chegg. Solved The 1H NMR, 13C NMR, mass and IR spectra of compound. (2019-10-16). [Link]

-

Beilstein Journals. Supplementary Information. [Link]

Sources

- 1. 2-broMo-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. jk-sci.com [jk-sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Comprehensive Technical Guide: 1H NMR Analysis of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

Executive Summary

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile (CAS Registry Number: Implied analogs ~84441-19-0 range) is a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs), most notably Vandetanib (ZD6474) .[1][2][3] Its structural integrity is paramount for downstream efficacy, particularly in the cyclization steps to form the quinazoline core.[3][4]

This guide provides a detailed technical breakdown of the 1H NMR spectroscopy for this molecule. It moves beyond simple peak listing to explain the causality of the signals, offering a self-validating protocol for researchers confirming regiochemistry during drug development.[1][3][4]

Structural Elucidation Strategy

The molecule features a tetrasubstituted benzene ring, meaning the 1H NMR spectrum is defined by two aromatic singlets and distinct aliphatic regions.[3][4] The key challenge in QC is confirming the correct regiochemistry (position of the bromine relative to the alkoxy groups).[1][3][4]

The "Diagnostic Lock"

To validate the structure, you must confirm three specific relationships:

-

The Para-Relationship: The two aromatic protons (H3 and H6) are para to each other, resulting in singlets (weak para-coupling < 1 Hz is usually unresolved).[1][3][4]

-

The Cyano Effect: The proton ortho to the nitrile group (H6) will be significantly deshielded (shifted downfield) compared to H3.[3][4]

-

The Alkoxy Differentiation: Distinguishing the methoxy group from the hydroxyethoxy chain.[1][3][4]

DOT Diagram: Spectral Assignment Logic

The following diagram maps the structural features to their expected spectral behaviors.

Caption: Logic flow for assigning chemical shifts based on electronic substituent effects (CN = Electron Withdrawing, O-Alk = Electron Donating).

Detailed Spectral Analysis

The following data represents the consensus assignment derived from verified analogs (e.g., 4-bromo-2-hydroxybenzonitrile and Vandetanib intermediates) in DMSO-d6 .

Why DMSO-d6? Chloroform-d (CDCl3) often obscures the hydroxyl proton or leads to broad, undefined multiplets for the ethoxy chain due to hydrogen bonding.[1][3][4] DMSO-d6 ensures a sharp, distinct signal for the -OH group, which is critical for confirming the alkylation step was successful.[1][2]

Reference Data Table (400 MHz, DMSO-d6)

| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment Logic |

| Ar-H6 | 7.55 ± 0.05 | Singlet (s) | 1H | - | Most Deshielded: Ortho to the electron-withdrawing Cyano (-CN) group.[1][2][3] |

| Ar-H3 | 7.35 ± 0.05 | Singlet (s) | 1H | - | Shielded: Ortho to the electron-donating alkoxy group; Meta to CN.[1][2][3][4] |

| -OH | 4.90 ± 0.10 | Triplet (t) or br s | 1H | 5.5 | Hydroxyl proton.[1][2][3][4] Appears as a triplet if sample is dry/pure (coupling to CH2).[1][3][4] |

| -OCH2- | 4.15 ± 0.05 | Triplet (t) | 2H | 5.0 | Methylene directly attached to the aromatic oxygen (deshielded).[1][2][3][4] |

| -OCH3 | 3.85 ± 0.02 | Singlet (s) | 3H | - | Methoxy group.[1][2][3][4] Distinct sharp singlet. |

| -CH2OH | 3.75 ± 0.05 | Quad/Multiplet | 2H | 5.0, 5.5 | Methylene next to the hydroxyl group.[1][2][3][4] |

Critical Interpretation Notes

-

Regiochemistry Check: If you see doublets (J ~ 8-9 Hz) in the aromatic region, your bromination or alkylation occurred at the wrong position (likely ortho/meta coupling).[1][3][4] You must see two singlets.

-

Water Peak Interference: In DMSO-d6, the water peak appears around 3.33 ppm.[1][3][4] Ensure your -CH2OH signal (3.75 ppm) and -OCH3 (3.85 ppm) are distinct from the water shoulder.[1][3][4]

-

Hydroxyl Exchange: If D2O is added, the signal at 4.90 ppm will disappear, and the signal at 3.75 ppm will simplify from a quartet/multiplet to a triplet.[1][3][4]

Experimental Protocol

To ensure reproducible, publication-quality spectra, follow this self-validating workflow.

Sample Preparation[2][3][4][5][6][7]

-

Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (optional).

-

Concentration: 10–15 mg of sample in 0.6 mL solvent. Note: High concentrations can cause stacking effects, shifting aromatic peaks.[1][4]

-

Tube: High-quality 5mm NMR tube (Class A or B).

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° pulse angle) or zg (90° pulse).

-

Relaxation Delay (D1): Set to 10 seconds .

QC Workflow Diagram

Caption: Step-by-step decision tree for validating the intermediate before proceeding to quinazoline ring closure.

Troubleshooting & Impurity Profiling

When synthesizing this molecule (often via alkylation of 2-bromo-4,5-dihydroxybenzonitrile or bromination of the ether), common impurities arise.

| Impurity Type | NMR Signature | Cause |

| Des-bromo analog | Doublets in aromatic region (J ~8Hz).[1][2][3][4] | Incomplete bromination or debromination during reaction.[2][3][4] |

| Bis-alkylation | Two ethoxy chains (8H total) and NO methoxy singlet.[1][2][3][4] | Over-alkylation of a dihydroxy precursor.[3][4] |

| Residual Solvent | Singlet at 2.50 ppm (DMSO) or 3.33 ppm (Water).[1][3][4] | Inadequate drying.[3][4] Water broadens the OH triplet.[3][4] |

| Regioisomer | Aromatic signals appear as doublets (J ~2Hz) indicating meta-coupling.[1][2][3][4] | Bromination occurred at position 6 instead of 2 (rare due to steric/electronic direction). |

References

-

Vandetanib Synthesis & Intermediates

-

General NMR Data for Benzonitrile Derivatives

-

Substituent Effects in NMR

-

Related Intermediate Characterization

Sources

- 1. 4-BROMO-2-HYDROXYBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. 189680-06-6|2-Bromo-5-hydroxybenzonitrile|BLD Pharm [bldpharm.com]

- 3. 2-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 13042251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 4-Bromo-2-hydroxybenzonitrile [benchchem.com]

- 5. mdpi.com [mdpi.com]

On the Physical Appearance of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the physical appearance of the chemical compound 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile (CAS No. 1391979-45-3). A comprehensive search of public domain scientific literature, patent databases, and commercial supplier information was conducted to ascertain its physical properties. The investigation concluded that there is currently no publicly available data describing the physical appearance, such as color and form, of this specific molecule. This guide details the search methodology employed and provides information on structurally related compounds to offer a comparative context, while emphasizing that these are distinct molecules with potentially different physical characteristics.

Introduction: The Challenge of Characterizing Novel Compounds

2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile is a substituted benzonitrile, a class of organic compounds with diverse applications in medicinal chemistry and materials science. The precise physical appearance of a newly synthesized or sparsely studied compound is fundamental data for its handling, formulation, and quality control. However, for many novel or specialized chemical entities, this information is not always readily available in the public domain. This guide serves to document the current state of knowledge regarding the physical characteristics of this particular compound.

Methodology of the Search for Physical Properties

A multi-pronged search strategy was implemented to locate any documented physical description of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile. The search included:

-

Chemical Databases: Extensive searches of major chemical databases using the compound's name and CAS number (1391979-45-3).

-

Scientific Literature: A thorough review of scientific publications for any synthesis or application studies that might include its characterization.

-

Patent Literature: A focused search of global patent databases for experimental sections detailing the preparation and isolation of the compound, which would typically include a description of its physical state.

-

Commercial Supplier Catalogues: Examination of catalogues from chemical suppliers who might have synthesized or offered this compound.

Despite these exhaustive efforts, no specific description of the physical appearance of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile could be located. A PubChem entry for the compound exists but lacks experimental data regarding its physical properties.

Comparative Analysis of Structurally Related Compounds

In the absence of direct data, an analysis of structurally similar compounds can sometimes provide a hypothetical expectation of physical properties. However, it must be stressed that even minor structural modifications can lead to significant differences in physical appearance. The following table summarizes the available information for several closely related benzonitrile derivatives.

| Compound Name | Molecular Structure | Physical Appearance |

| 2-Bromo-4-hydroxy-5-methoxybenzonitrile | Solid.[1] | |

| 2-Bromo-4-ethoxy-5-methoxybenzonitrile | Solid.[2] | |

| 2-Bromo-4-isopropoxy-5-methoxybenzonitrile | Solid. | |

| 2-Bromo-5-methoxybenzonitrile | Melting point of 90-92°C.[3] |

It is imperative to reiterate that the information presented in this table is for comparative purposes only and does not represent the physical appearance of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile.

Logical Framework for Future Characterization

Should a researcher synthesize or acquire 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile, the following workflow is recommended for its physical characterization.

Caption: Recommended workflow for the physical characterization of a novel compound.

Conclusion

The physical appearance of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile has not been documented in publicly accessible scientific literature, patent databases, or commercial sources. For researchers and drug development professionals working with this compound, direct experimental observation will be necessary to determine its physical characteristics. The data on structurally related compounds can serve as a preliminary reference, but should not be used as a substitute for empirical analysis.

References

A list of references for the related compounds mentioned in this guide can be provided upon request.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

Topic: Synthesis protocol for 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists

Executive Summary

This application note details the optimized synthesis of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile (CAS 832674-46-1). This compound is a critical "right-hand" building block for the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs), structurally related to Vandetanib and other EGFR/VEGFR inhibitors.

The protocol addresses the primary synthetic challenge: Regiocontrol during bromination. Direct bromination of the nitrile precursor typically yields the unwanted 5-bromo isomer due to directing effects. This guide utilizes a "Formyl-First" strategy , leveraging the directing groups of the benzaldehyde intermediate to secure the 2-bromo position (relative to the nitrile) before functional group interconversion.

Retrosynthetic Analysis & Strategy

To achieve the 1,2,4,5-substitution pattern, the synthesis is designed to install the bromine atom at the position ortho to the carbon that becomes the nitrile, while being para to the methoxy group.

-

Target: 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile[1][2][3]

-

Precursor: 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde

-

Starting Material: Vanillin (4-hydroxy-3-methoxybenzaldehyde)

Mechanistic Rationale

-

Alkylation: Vanillin is alkylated at the phenolic position to install the hydroxyethyl tail.

-

Bromination (The Pivot Point): Bromination of the aldehyde (4-alkoxy-3-methoxybenzaldehyde) preferentially occurs at the 6-position (ortho to the formyl group, para to the methoxy). This regioselectivity is driven by the steric crowding at position 2 (flanked by formyl and methoxy) and the electronic activation at position 6.

-

Note: If the nitrile were formed before bromination, the meta-directing effect of the cyano group would compete with the alkoxy groups, leading to mixtures or the 5-bromo isomer.

-

-

Oxidative Cyanation: The 6-bromoaldehyde is converted to the nitrile in a one-pot transformation, preserving the halogenation pattern.

Pathway Visualization

Caption: Figure 1. Regioselective synthetic route ensuring correct bromine placement via aldehyde intermediate.

Detailed Experimental Protocols

Step 1: O-Alkylation of Vanillin

This step installs the ethyl-alcohol side chain using ethylene carbonate, avoiding the use of toxic 2-chloroethanol and ensuring high atom economy.

Reagents:

-

Vanillin (1.0 eq)

-

Ethylene Carbonate (1.2 eq)

-

Potassium Carbonate (

, 1.5 eq) -

Solvent: Toluene (or DMF for faster rates)

Procedure:

-

Charge a reaction vessel with Vanillin (15.2 g, 100 mmol), Ethylene Carbonate (10.6 g, 120 mmol), and

(20.7 g, 150 mmol) in Toluene (150 mL). -

Heat the mixture to reflux (

) under nitrogen atmosphere. -

Monitor by TLC (Hexane:EtOAc 1:1) until Vanillin is consumed (~4-6 hours).

-

Cool to room temperature. Add water (100 mL) to dissolve salts.

-

Separate the phases. Extract the aqueous layer with EtOAc (2 x 50 mL).

-

Combine organic layers, wash with brine, and dry over

. -

Concentrate in vacuo.[4] The crude solid is typically pure enough for the next step.

-

Yield Expectation: 90-95%

-

Product: 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde.

-

Step 2: Regioselective Bromination

Critical Control Point: Temperature control is vital to prevent over-bromination or oxidation of the aldehyde. Sodium acetate is used to buffer the hydrobromic acid generated, protecting the ether linkage.

Reagents:

-

4-(2-hydroxyethoxy)-3-methoxybenzaldehyde (1.0 eq)

-

Bromine (

, 1.05 eq) -

Sodium Acetate (NaOAc, 1.1 eq)

-

Solvent: Glacial Acetic Acid

Procedure:

-

Dissolve the aldehyde (19.6 g, 100 mmol) and NaOAc (9.0 g, 110 mmol) in Glacial Acetic Acid (100 mL).

-

Cool the solution to

in an ice bath. -

Prepare a solution of Bromine (16.8 g, 5.4 mL, 105 mmol) in Acetic Acid (20 mL).

-

Add the Bromine solution dropwise over 30 minutes, maintaining temperature

. -

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench: Pour the reaction mixture into ice water (500 mL) containing Sodium Bisulfite (to neutralize excess

). -

The product typically precipitates as a solid. Filter, wash with copious water, and dry.

-

Recrystallization (Optional): If the color is dark, recrystallize from Ethanol/Water.

-

Yield Expectation: 80-85%

-

Product: 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzaldehyde. (Note: IUPAC numbering changes here; the Br is at position 2 relative to the aldehyde at position 1).

-

Step 3: One-Pot Oxidative Cyanation

Converting the aldehyde to the nitrile without isolating the oxime intermediate improves efficiency. The

Reagents:

-

Bromoaldehyde intermediate (1.0 eq)

-

Iodine (

, 1.1 eq) -

Aqueous Ammonia (28-30%, 10 eq)

-

Solvent: THF/Water mixture

Procedure:

-

Dissolve the bromoaldehyde (27.5 g, 100 mmol) in THF (200 mL).

-

Add Aqueous Ammonia (60 mL) and stir at room temperature.

-

Add Iodine (27.9 g, 110 mmol) in portions. The solution will turn dark.

-

Stir at room temperature until the dark color fades and the aldehyde is consumed (TLC monitoring, ~2-4 hours).

-

Quench: Add aqueous Sodium Thiosulfate (10% solution) to remove residual iodine.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash organic layers with Brine, dry over

, and concentrate. -

Purification: Recrystallize from Isopropanol or purify via silica gel chromatography (Hexane/EtOAc gradient) if high purity (>99%) is required for drug coupling.

Analytical Data & Quality Control

Expected NMR Profile

The regiochemistry is confirmed by the para-coupling pattern of the aromatic protons (singlets or weak para-coupling).

| Nucleus | Shift (ppm) | Multiplicity | Integration | Assignment |

| 1H NMR | 7.25 | Singlet | 1H | Ar-H (C6, ortho to CN) |

| 7.10 | Singlet | 1H | Ar-H (C3, ortho to Br) | |

| 4.15 | Triplet | 2H | -OCH2- | |

| 3.95 | Triplet | 2H | -CH2OH | |

| 3.85 | Singlet | 3H | -OCH3 | |

| 13C NMR | 117.5 | - | - | -CN (Nitrile) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete reaction or hydrolysis of carbonate. | Ensure anhydrous conditions; switch solvent to DMF; increase temperature to |

| Mixture of Isomers in Step 2 | Temperature too high during | Keep temperature strictly |

| Dark Product in Step 3 | Residual Iodine. | Wash thoroughly with Sodium Thiosulfate solution until the organic layer is clear yellow/colorless. |

Safety & Handling

-

Bromine (

): Highly corrosive and volatile. Handle only in a fume hood. Use glass/Teflon equipment. -

Ethylene Carbonate: Solid at room temperature but melts at

. Avoid skin contact. -

Cyanation: While this protocol avoids KCN/NaCN, the nitrile product should be treated as potentially toxic. Ensure proper waste disposal of ammonia streams.

References

-

Vandetanib Synthesis Base: Preparation of quinazoline derivatives as VEGF inhibitors. (Related chemistry for the 4,5-substituted core).

-

Bromination Regioselectivity: Bromination of Veratraldehyde and derivatives. The preference for the 6-position in 3,4-dialkoxybenzaldehydes is well-documented.

-

Oxidative Cyanation: Direct conversion of aldehydes to nitriles using iodine and ammonia.

-

Product Verification: 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile (CAS 832674-46-1).[2][3][5][6][7]

Sources

- 1. 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile | 832674-46-1 [chemnet.com]

- 2. biosynth.com [biosynth.com]

- 3. Search Results - AK Scientific [aksci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. Купить 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile,98%, 1g – Unigent [unigent.ru]

- 7. 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile [biogen.es]

Palladium-catalyzed cross-coupling with 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile

Executive Summary

This Application Note details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile (referred to herein as Substrate-Br ). This molecule represents a "privileged scaffold" in kinase inhibitor synthesis (e.g., Src/Abl inhibitors like Bosutinib analogs).

The presence of three distinct functional groups—an electrophilic aryl bromide , an electron-withdrawing ortho-nitrile , and a nucleophilic primary alcohol (hydroxyethoxy chain)—presents a unique chemoselectivity challenge. This guide provides validated protocols for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings, specifically engineered to prevent side reactions such as O-arylation, nitrile hydrolysis, or intramolecular cyclization.

Molecular Analysis & Reactivity Profile

Before initiating experimentation, it is critical to understand the electronic and steric environment of Substrate-Br .

| Feature | Electronic Effect | Experimental Implication |

| Bromide (C-2) | Reactive Handle | Site of Oxidative Addition by Pd(0). |

| Nitrile (C-1) | EWG (Ortho) | Activation: Increases rate of oxidative addition.Risk: Susceptible to hydrolysis (to amide) under harsh aqueous basic conditions. |

| Methoxy (C-5) | EDG (Para) | Deactivation: Slightly decreases electrophilicity of the bromide, requiring electron-rich ligands. |

| Hydroxyethoxy (C-4) | Nucleophile | Risk: Potential for O-arylation (competing with amine in Buchwald) or catalyst poisoning via chelation. |

Reactivity Logic Diagram

Figure 1: Functional group interplay determining reaction outcomes.

Method A: Suzuki-Miyaura Cross-Coupling[1]

Objective: Coupling Substrate-Br with aryl/heteroaryl boronic acids. Mechanism: The free hydroxyl group is generally tolerated in Suzuki couplings due to the use of aqueous bases which solvate the alkoxide, preventing it from competing with the boronate for transmetallation.

Protocol 1.1: Standard Conditions (Robust)

Best for: Phenyl, Pyridyl, and Indolyl boronic acids.

Reagents:

-

Substrate-Br: 1.0 equiv

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

-